7-(2-chloro-5-methoxybenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-[(2-Chloro-5-methoxyphenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure. This compound is characterized by the presence of a chlorinated methoxyphenyl group, a hydroxyethylamino group, and a dimethyl-tetrahydropurine core. Its diverse functional groups make it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C17H20ClN5O4 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
7-[(2-chloro-5-methoxyphenyl)methyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H20ClN5O4/c1-21-14-13(15(25)22(2)17(21)26)23(16(20-14)19-6-7-24)9-10-8-11(27-3)4-5-12(10)18/h4-5,8,24H,6-7,9H2,1-3H3,(H,19,20) |
InChI Key |
GGSPUKWSCXSWRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=C(C=CC(=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chloro-5-methoxyphenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Chlorinated Methoxyphenyl Group: This step involves the chlorination of a methoxyphenyl precursor using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Chlorinated Methoxyphenyl Group to the Purine Core: This step is achieved through a nucleophilic substitution reaction, where the chlorinated methoxyphenyl group is attached to the purine core.
Introduction of the Hydroxyethylamino Group: This step involves the reaction of the intermediate compound with an appropriate hydroxyethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can occur at the chlorinated methoxyphenyl group, converting it to a methoxyphenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the hydroxyethylamino group.
Reduction: Methoxyphenyl derivatives.
Substitution: Substituted derivatives at the chlorinated methoxyphenyl group.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules, including enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of purine metabolism is beneficial.
Industry
In the industrial sector, the compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-[(2-chloro-5-methoxyphenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to alterations in metabolic pathways. Additionally, the compound’s structural features allow it to interact with various receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
7-[(2-Chloro-5-methoxyphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the hydroxyethylamino group.
7-[(2-Methoxyphenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the chlorine atom.
7-[(2-Chloro-5-methoxyphenyl)methyl]-8-amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the hydroxyethyl group.
Uniqueness
The presence of both the hydroxyethylamino group and the chlorinated methoxyphenyl group in 7-[(2-chloro-5-methoxyphenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
